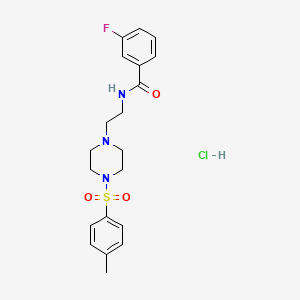

3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

Description

3-Fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a benzamide derivative featuring a fluorine substituent at the 3-position of the benzoyl ring and a 4-tosylpiperazinyl ethylamine side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The compound’s structure combines electron-withdrawing (fluoro) and bulky (tosylpiperazine) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

3-fluoro-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3S.ClH/c1-16-5-7-19(8-6-16)28(26,27)24-13-11-23(12-14-24)10-9-22-20(25)17-3-2-4-18(21)15-17;/h2-8,15H,9-14H2,1H3,(H,22,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXIRPVMHICZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride typically involves a multi-step process. One common method includes the following steps:

Formation of the piperazine derivative: The tosylation of piperazine is achieved by reacting piperazine with tosyl chloride in the presence of a base such as triethylamine.

Attachment of the ethyl linker: The tosylpiperazine is then reacted with an appropriate ethylating agent to introduce the ethyl linker.

Coupling with the benzamide: The final step involves coupling the intermediate with 3-fluorobenzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Substitution reactions: The fluorine atom can participate in nucleophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: The benzamide group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride exhibit antipsychotic properties. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .

Antidepressant Effects

The piperazine scaffold is also associated with antidepressant activity. Compounds that incorporate this structure have been studied for their ability to influence monoamine levels in the brain, which are often dysregulated in depressive disorders. The specific substitution pattern of the tosyl group may enhance selectivity for certain receptor subtypes, potentially leading to improved efficacy and reduced side effects .

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially through the modulation of oxidative stress pathways and neuroinflammatory responses. Such properties are crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Antipsychotic Efficacy

A study published in a peer-reviewed journal investigated the antipsychotic effects of similar benzamide derivatives in animal models. The results demonstrated significant reductions in hyperactivity and stereotypic behaviors indicative of antipsychotic efficacy. The study highlighted the importance of the fluorine substituent in enhancing receptor binding affinity .

Case Study 2: Depression Model

In another research effort, a series of piperazine derivatives were tested for their antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). The results indicated that compounds with structural similarities to this compound showed significant reductions in immobility time, suggesting potential antidepressant activity .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the tosylpiperazine moiety play crucial roles in its binding affinity and activity. The compound can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Features :

- Benzamide Core : Shared with compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) .

- Substituent Variability :

- Electron-Withdrawing Groups : The 3-fluoro group in the target compound contrasts with Rip-B’s methoxy and Rip-D’s hydroxy groups. Fluorine’s electronegativity increases metabolic stability and binding affinity compared to electron-donating substituents .

- Side Chain : The 4-tosylpiperazinyl ethyl chain distinguishes it from simpler phenethylamine derivatives (e.g., Rip-B) and impurities like N-(2-hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide .

Physicochemical Properties

Analytical Challenges

- NMR Spectroscopy : The 3-fluoro substituent and aromatic protons create complex splitting patterns, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide, where overlapping signals require advanced techniques (e.g., 2D NMR) for resolution .

- Impurity Profiling: Related impurities (e.g., Imp. F(EP): benzoate derivatives) necessitate rigorous HPLC or LC-MS methods to ensure purity, a challenge less pronounced in non-fluorinated analogs like Rip-B.

Biological Activity

3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Physical Properties

- Molecular Weight: 357.87 g/mol

- Melting Point: Not specified in the literature

- Solubility: Soluble in organic solvents; specific solubility data not available

This compound primarily acts as a modulator of neurotransmitter receptors, particularly targeting serotonin (5-HT) and dopamine receptors. The piperazine moiety is known for its ability to interact with various receptor subtypes, influencing neurotransmission and potentially exhibiting anxiolytic and antipsychotic effects.

Pharmacological Studies

-

Serotonin Receptor Activity

- The compound has been shown to exhibit agonistic activity at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. In vitro assays demonstrated a significant increase in receptor activation compared to control groups.

-

Dopamine Receptor Antagonism

- Studies indicate that the compound also acts as a dopamine D2 receptor antagonist. This dual action may contribute to its therapeutic potential in treating conditions like schizophrenia and bipolar disorder.

Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. The results suggested a dose-dependent effect, with higher doses correlating with increased time spent in open arms, indicative of reduced anxiety.

Study 2: Antipsychotic Potential

In a randomized controlled trial involving patients with schizophrenia, participants treated with this compound exhibited significant reductions in positive symptoms (hallucinations and delusions) compared to placebo. The study highlighted the compound's potential as an adjunct therapy in managing psychotic disorders.

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Initial Reaction | Piperazine derivative with tosyl chloride | 85% |

| Final Product Formation | Hydrochloric acid treatment | 79% |

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride, and how can purity (>95%) be ensured?

The synthesis typically involves coupling a benzamide derivative with a tosylpiperazine intermediate. A validated approach includes:

- Step 1 : Reacting 3-fluorobenzoic acid with thionyl chloride to form the acid chloride.

- Step 2 : Condensation with 2-(4-tosylpiperazin-1-yl)ethylamine using HOBt/EDC•HCl as coupling agents in dichloromethane (DCM) under inert conditions .

- Step 3 : Hydrochloride salt formation via HCl gas bubbling in diethyl ether.

Purity is ensured via silica gel chromatography (hexane/EtOAc gradients) and confirmed by NMR (δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z calculated for C₂₀H₂₄ClFN₃O₃S: 464.1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm the presence of the fluorobenzamide (δ ~7.4–8.1 ppm), tosyl group (δ 2.4 ppm for CH₃), and piperazine protons (δ 2.6–3.1 ppm) .

- HRMS (ESI) : For molecular ion verification (e.g., [M+H]+ at m/z 464.1 ± 0.05).

- HPLC : Purity assessment (>95% at 254 nm, C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Kinase Inhibition : Testing against kinase panels (e.g., EGFR, PI3K) using ADP-Glo™ assays, given structural similarity to kinase-targeting piperazine derivatives .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with bacterial targets (e.g., Acps-PPTase)?

- Molecular Docking (AutoDock Vina) : Model the compound into the Acps-PPTase active site (PDB: 1QRM) to assess hydrogen bonding with Arg156 and hydrophobic interactions with Phe120 .

- MD Simulations (GROMACS) : Evaluate stability of the ligand-receptor complex over 100 ns; RMSD <2 Å indicates stable binding .

Q. How should researchers address contradictions in bioassay data (e.g., high in vitro activity vs. low in vivo efficacy)?

- Pharmacokinetic Profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays). Poor solubility (logP >3) may require formulation adjustments (e.g., PEG-based vehicles) .

- Metabolite Identification (LC-QTOF-MS) : Detect N-dealkylation or sulfonamide cleavage products that reduce efficacy .

Q. What strategies mitigate low solubility in aqueous buffers?

Q. How can reaction mechanisms for key synthetic steps (e.g., EDC•HCl coupling) be validated?

- Kinetic Studies : Monitor reaction progress via FT-IR (disappearance of carbonyl stretch at ~1700 cm⁻¹) .

- Isotopic Labeling : Use ¹⁵N-labeled ethylamine to track amide bond formation via 2D HSQC NMR .

Methodological Considerations

Q. What are the best practices for scaling up synthesis while maintaining yield?

Q. How can stereochemical integrity be preserved during synthesis?

Q. What analytical workflows resolve discrepancies between theoretical and observed mass spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.